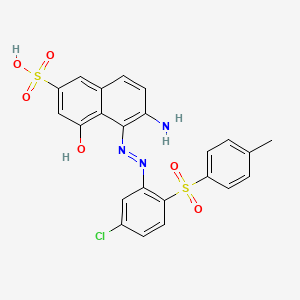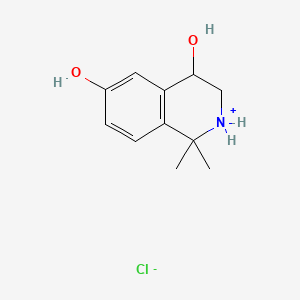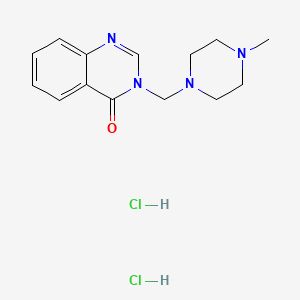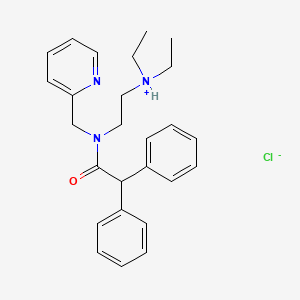
Glucopyranoside,2-aminophenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucopyranoside,2-aminophenyl typically involves the reaction of glucopyranoside with an aminophenyl derivative. One common method involves the use of 1,4-phenylenediboronic acid (PDBA) to induce the aggregation of 4-aminophenyl-α-D-glucopyranoside-functionalized gold nanoparticles . This method is advantageous due to its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. For instance, the use of β-glucosidase in organic solvents and ionic liquids has been shown to be effective in producing long-chain alkyl glucosides . This method leverages the regio- and stereo-selectivity of enzyme-catalyzed reactions under mild conditions.
化学反応の分析
Types of Reactions: Glucopyranoside,2-aminophenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the aminophenyl group to an amine.
Substitution: The aminophenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.
科学的研究の応用
Glucopyranoside,2-aminophenyl has a wide range of applications in scientific research:
作用機序
The mechanism of action of Glucopyranoside,2-aminophenyl involves its interaction with specific enzymes and receptors. For instance, as a substrate for α-glucosidase, it undergoes hydrolysis to release glucose and an aminophenyl derivative . This interaction is crucial for its use in enzymatic assays and biosensors.
類似化合物との比較
Octyl β-D-glucopyranoside: Used as a non-ionic surfactant with applications in membrane protein studies.
Decyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications.
4-Nitrophenyl β-D-glucopyranoside: Used in enzymatic assays to study β-glucosidase activity.
Uniqueness: Glucopyranoside,2-aminophenyl is unique due to its aminophenyl group, which allows for specific interactions with enzymes and receptors, making it highly valuable in biochemical assays and biosensor development .
特性
CAS番号 |
7265-01-2 |
|---|---|
分子式 |
C12H17NO6 |
分子量 |
271.27 g/mol |
IUPAC名 |
2-(2-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H17NO6/c13-6-3-1-2-4-7(6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2 |
InChIキー |
WDFZMOBYISXVSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)



![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)




![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
